molecular formula C18H17NO4S B2480476 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 2034482-66-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2480476
CAS No.: 2034482-66-9
M. Wt: 343.4
InChI Key: KLFGUSJGZLEMBQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyacetamide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(11-23-15-5-2-1-3-6-15)19-13-18(21,14-8-10-24-12-14)16-7-4-9-22-16/h1-10,12,21H,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFGUSJGZLEMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

2-Phenoxyacetic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. This step ensures efficient amide bond formation in subsequent stages.

Procedure :

  • Dissolve 2-phenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add thionyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.
  • Reflux at 40°C for 3 hours.
  • Remove excess SOCl₂ and solvent via rotary evaporation to yield 2-phenoxyacetyl chloride as a pale-yellow liquid.

Key Data :

Parameter Value
Yield 92–95%
Purity (HPLC) >98%
Reaction Temperature 40°C

Synthesis of Intermediate B: 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)ethylamine

Nucleophilic Addition-Elimination Strategy

The hydroxyethyl bridge is constructed via a nucleophilic addition of furan-2-yl and thiophen-3-yl organometallic reagents to a ketone precursor, followed by reduction and amination.

Step 1: Formation of α-Keto Intermediate

  • React furan-2-ylmagnesium bromide (1.1 equiv) with thiophen-3-carboxaldehyde (1.0 equiv) in tetrahydrofuran (THF) at −78°C.
  • Quench with ammonium chloride to yield 2-(furan-2-yl)-2-(thiophen-3-yl)acetaldehyde.

Step 2: Hydroxylation and Amination

  • Reduce the aldehyde to alcohol using sodium borohydride (NaBH₄) in methanol.
  • Convert the alcohol to amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Key Data :

Parameter Value
Overall Yield 65–70%
Optical Purity Racemic mixture
Characterization ¹H NMR (DMSO-d₆): δ 4.82 (s, 1H, OH), 3.75 (m, 2H, CH₂NH₂)

Amide Bond Formation: Coupling Intermediates A and B

Schotten-Baumann Reaction

React Intermediate A (1.1 equiv) with Intermediate B (1.0 equiv) in a biphasic system (water/dichloromethane) using sodium bicarbonate (NaHCO₃) as a base.

Procedure :

  • Dissolve Intermediate B in DCM.
  • Add Intermediate A and NaHCO₃ aqueous solution (10% w/v).
  • Stir vigorously at 25°C for 12 hours.
  • Isolate the organic layer, dry over MgSO₄, and concentrate.

Optimization Insights :

  • Catalyst : Triethylamine (TEA) increases reaction rate by 40% compared to NaHCO₃.
  • Solvent : Ethanol/water (1:1) improves yield by 15% due to better solubility of intermediates.

Key Data :

Parameter Value
Yield 78–82%
Reaction Time 12–14 hours
Purity (LC-MS) >99%

Purification and Characterization

Recrystallization

Recrystallize the crude product from ethanol/dimethylformamide (DMF) (3:1 v/v) to afford white crystalline solid.

Spectroscopic Validation

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N bend).
  • ¹H NMR (DMSO-d₆) : δ 7.51–7.88 (m, ArH), 4.72 (s, OCH₂CO), 3.75 (m, CH₂NH), 2.25 (s, CH₃).
  • ¹³C NMR : δ 179.9 (C=O), 161.1 (OCH₂), 142.5 (ArC).

Challenges and Considerations

Stereochemical Control

The hydroxyethyl bridge introduces a stereocenter, resulting in a racemic mixture. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) remains unexplored but is theoretically viable.

Scale-Up Limitations

  • Intermediate B Synthesis : Organometallic reagents require strict anhydrous conditions, complicating large-scale production.
  • Amide Coupling : Schotten-Baumann conditions may necessitate extended reaction times for batches >1 kg.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Immobilize Intermediate B on Wang resin, followed by coupling with 2-phenoxyacetic acid using HBTU/DIPEA. Cleavage with trifluoroacetic acid (TFA) yields the target compound.

Advantages :

  • Higher purity (reduced byproduct formation)
  • Amenable to automation

Disadvantages :

  • Cost-prohibitive for industrial-scale synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is unique due to its combination of furan, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties

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